molecular formula C9H3F6IO B8453258 3'-Iodo-5'-trifluoromethyl-2,2,2-trifluoroacetophenone

3'-Iodo-5'-trifluoromethyl-2,2,2-trifluoroacetophenone

Cat. No. B8453258
M. Wt: 368.01 g/mol
InChI Key: POQJFCMFPHSTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Iodo-5'-trifluoromethyl-2,2,2-trifluoroacetophenone is a useful research compound. Its molecular formula is C9H3F6IO and its molecular weight is 368.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H3F6IO

Molecular Weight

368.01 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H3F6IO/c10-8(11,12)5-1-4(2-6(16)3-5)7(17)9(13,14)15/h1-3H

InChI Key

POQJFCMFPHSTLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone (2.42 g), 30% fuming sulfuric acid (6.0 mL) and iodine (1.90 g) was stirred at 50° C. for 5 hours. After the completion of the reaction, the mixture was poured into ice-water (10 g) and extracted with diethyl ether (20 mL×1). The organic layer was washed with saturated aqueous sodium sulfite solution (10 mL×1) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to provide the title compound as a pale yellow oil (2.56 g).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2.42 g of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone, 6 mL of 30% fuming sulfuric acid and 1.90 g of iodine were added and the resultant mixture was stirred at 50° C. for 5 hours. After the completion of the reaction, the reaction mixture was charged onto 10 g of ice and the resultant mixture was extracted with diethyl ether (20 mL×1). The organic phase was washed with 10 mL of a saturated sodium sulfite aqueous solution and then dehydrated and dried over saturated saline and anhydrous sodium sulfate in this order, and the solvent was distilled off under reduced pressure to obtain 2.56 g of the objective substance as a light yellow oily substance.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three

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